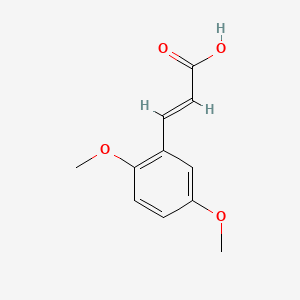

2,5-Dimethoxycinnamic acid

描述

Overview of Cinnamic Acid Derivatives in Natural Product Chemistry and Medicinal Science

Cinnamic acid and its derivatives are a class of organic compounds that are widespread in the plant kingdom, found in fruits, vegetables, honey, and even the bark of cinnamon trees. nih.govjocpr.com These compounds are key intermediates in the biosynthesis of many natural products. jocpr.com In the realm of medicinal science, cinnamic acid derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and neuroprotective effects. nih.gov

The core structure of cinnamic acid, which includes a phenyl ring, an alkene double bond, and an acrylic acid functional group, allows for various modifications, leading to a diverse array of derivatives with enhanced or altered biological activities. nih.gov Some well-known examples of cinnamic acid derivatives include caffeic acid, ferulic acid, and p-hydroxycinnamic acid. nih.gov The presence and position of hydroxyl or methoxy (B1213986) groups on the phenyl ring are key determinants of their biological action. nih.gov For instance, methoxy groups in the para position relative to the unsaturated side chain have been associated with enhanced therapeutic potential.

Rationale for the Academic Investigation of 2,5-Dimethoxycinnamic Acid

The academic interest in this compound stems from the broader exploration of cinnamic acid derivatives as a source of bioactive molecules. nih.gov The specific substitution pattern of two methoxy groups on the phenyl ring of this compound presents a unique chemical structure for investigation.

Studies have been conducted to evaluate its potential biological effects. For example, research has indicated that this compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai Its ability to scavenge free radicals points to its antioxidant capacity. ontosight.ai Furthermore, it has been shown to inhibit certain enzymes involved in the inflammatory process and to hinder the growth of some microbes. ontosight.ai

The investigation into this compound also includes its potential role in various biological processes. For instance, it was studied for its effects on the germination of coffee rust uredospores, although other cinnamic acid derivatives showed more significant inhibitory activity. apsnet.org In another study, while ferulic acid was found to promote the proliferation of neural progenitor cells, this compound did not show this effect. researchmap.jp Conversely, in a study on the heat stability of milk, this compound, unlike caffeic acid, had no effect. grafiati.com

Historical Context of Research on this compound and its Analogues

Historically, research into phenolic acids, including this compound, has been a part of phytochemical analysis to identify compounds in plants. ptfarm.pl Early chromatographic studies aimed to separate and identify less common phenolic acids from plant extracts. ptfarm.pl this compound was identified in certain plant species, such as those in the Monocotyledones family. ptfarm.pl

The synthesis of this compound and its analogues has also been a subject of chemical research. For example, methods for its synthesis from benzaldehydes have been described in the scientific literature. scirp.org Furthermore, the formation of a 1:1 molecular complex between this compound and 3,5-dinitrocinnamic acid has been documented. sigmaaldrich.com

Investigations into the biological activities of this compound and its analogues have been varied. In one study, it was identified as a phytocompound in Paris polyphylla Smith and was evaluated for its potential as an inhibitor against breast cancer receptors through molecular docking studies. bibliomed.org Another area of research involved its identification in a crude extract analyzed by GC-MS for its bioactive compounds. innovareacademics.in

The following table provides a summary of key research findings related to this compound:

| Research Area | Key Finding | Reference |

| Biological Activity | Exhibits antioxidant, anti-inflammatory, and antimicrobial properties. | ontosight.ai |

| Plant Chemistry | Identified in Monocotyledones. | ptfarm.pl |

| Chemical Synthesis | Can be synthesized from benzaldehydes. | scirp.org |

| Molecular Interaction | Forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid. | sigmaaldrich.com |

| Enzyme Inhibition | Studied for its effect on coffee rust uredospore germination. | apsnet.org |

| Cell Proliferation | Did not promote neural progenitor cell proliferation. | researchmap.jp |

| Food Chemistry | Had no effect on the heat stability of milk. | grafiati.com |

| Cancer Research | Investigated as a potential inhibitor of breast cancer receptors. | bibliomed.org |

| Phytochemical Analysis | Identified as a bioactive compound in a crude extract. | innovareacademics.in |

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-51-9, 38489-74-6 | |

| Record name | 2',5'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,5 Dimethoxycinnamic Acid

Established Synthetic Pathways for 2,5-Dimethoxycinnamic Acid

The synthesis of this compound is most prominently achieved through the Knoevenagel condensation reaction. This method has proven effective for cinnamic acid derivatives bearing electron-donating groups. While alternative chemical strategies exist for the broader class of cinnamic acids, and enzymatic approaches are emerging for their derivatives, the Knoevenagel condensation remains a primary and well-documented route for this specific compound.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, which is then followed by a dehydration reaction to form a C=C double bond. For the synthesis of this compound, the reaction involves the condensation of 2,5-dimethoxybenzaldehyde (B135726) with malonic acid. wikipedia.orglscollege.ac.in This reaction is typically catalyzed by a weak base.

The traditional approach often employs pyridine (B92270) as both the solvent and a basic catalyst, frequently with the addition of piperidine (B6355638) to accelerate the reaction. tue.nlias.ac.in The reaction mixture is heated, leading to the formation of the corresponding α,β-unsaturated acid. A key feature of using malonic acid in this condensation, particularly with pyridine, is the subsequent decarboxylation that occurs under the reaction conditions, a modification known as the Doebner modification. wikipedia.orglscollege.ac.in

In an effort to develop more environmentally friendly methods, greener alternatives to the pyridine/piperidine system have been explored. tue.nl These approaches aim to reduce the use of toxic and hazardous solvents and catalysts.

| Reactants | Catalyst/Solvent System | Key Features |

| 2,5-Dimethoxybenzaldehyde | Pyridine/Piperidine | Traditional method, pyridine acts as solvent and base, piperidine as a catalyst. |

| Malonic Acid | Greener alternatives | Focus on reducing the use of toxic reagents, employing more benign amines or ammonium (B1175870) salts as catalysts. tue.nl |

Alternative Chemical Synthesis Strategies

While the Knoevenagel condensation is the most pertinent synthetic route for this compound, other classical reactions for forming cinnamic acids are noteworthy in a broader context. The Perkin reaction, for instance, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. However, for aldehydes with electron-donating substituents like the methoxy (B1213986) groups in 2,5-dimethoxybenzaldehyde, the Knoevenagel condensation generally provides better yields.

Enzymatic Synthesis and Biocatalysis

The application of enzymes in the synthesis of cinnamic acid derivatives has primarily focused on their modification, such as esterification, rather than the de novo synthesis of the cinnamic acid backbone. nih.govresearchgate.net Lipases, such as Novozym 435 (lipase B from Candida antarctica), are widely used for the esterification of various phenolic acids, including methoxylated cinnamic acid derivatives. nih.govnih.gov These enzymatic methods offer high selectivity and operate under mild reaction conditions.

Biocatalytic approaches are being explored for the production of valuable chemicals from renewable resources. While direct enzymatic synthesis of this compound is not extensively documented, the broader field of biocatalysis is rapidly advancing, with enzymes being engineered for a wide range of chemical transformations. uni-greifswald.demdpi.com

Derivatization Strategies and Analogue Synthesis

The carboxylic acid and the phenyl ring of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives and analogues. Esterification and amidation of the carboxyl group are common derivatization strategies.

Esterification and Amidation Reactions

The synthesis of esters and amides from this compound can be achieved through several well-established chemical methods. These reactions typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an alcohol or an amine.

Common reagents for activating the carboxylic acid include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govanalis.com.my Alternative methods for amide formation include the use of boric acid as a catalyst, sometimes in conjunction with ultrasonic irradiation to accelerate the reaction. semanticscholar.orgresearchgate.net

Enzymatic esterification, as mentioned previously, provides a green alternative to chemical methods. Lipases can catalyze the esterification of cinnamic acids with various alcohols, including simple alcohols and more complex molecules. nih.govmedcraveonline.comuns.ac.id

| Reaction Type | Reagents and Catalysts | Description |

| Esterification | Alcohols, Acid catalysts (e.g., H₂SO₄) | Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. uns.ac.id |

| Alcohols, Carbodiimides (DCC, EDC), DMAP | Carbodiimide-mediated coupling is a common method for forming esters under mild conditions. nih.gov | |

| Alcohols, Lipases (e.g., Novozym 435) | Enzymatic esterification offers a highly selective and environmentally friendly approach to ester synthesis. nih.govmedcraveonline.com | |

| Amidation | Amines, Carbodiimides (DCC, EDC), DMAP | Similar to esterification, carbodiimides are widely used to facilitate the formation of the amide bond. nih.govanalis.com.my |

| Amines, Boric Acid, Ultrasonic Irradiation | A greener approach to amidation that avoids the use of coupling reagents that generate difficult-to-remove byproducts. semanticscholar.orgresearchgate.net | |

| Amines, TCT, Choline chloride/urea (deep eutectic solvent) | The use of 2,4,6-trichloro-1,3,5-triazine (TCT) in a deep eutectic solvent provides a non-toxic and low-cost method for amidation. beilstein-journals.org |

Hydroxylation and Demethylation Transformations

The methoxy groups on the aromatic ring of this compound can be subjected to hydroxylation and demethylation reactions to produce hydroxylated analogues. Chemical demethylation of aryl methyl ethers can often be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.

Enzymatic approaches offer a high degree of selectivity in these transformations. For instance, cytochrome P450 enzymes have been shown to catalyze the demethylation of dimethoxy-substituted cinnamic acids.

Structural Modifications for Targeted Research Applications

The chemical structure of this compound, featuring a carboxylic acid group, a phenyl ring, and an α,β-unsaturated system, provides multiple sites for structural modification. These modifications are strategically employed in research to enhance or alter the compound's physicochemical properties and biological activities, leading to the development of derivatives with targeted applications.

One common approach involves the modification of the carboxylic acid functional group. Through reactions like esterification or amidation, the polarity and bioavailability of the parent compound can be significantly altered. For instance, the conversion of the carboxylic acid to an ester can increase its lipophilicity, potentially improving its ability to cross biological membranes. Similarly, forming amides by reacting a cinnamic acid derivative with amines can introduce new functionalities and lead to compounds with enhanced pharmacological profiles. umpr.ac.id A study on a related compound, 3,4-dimethoxycinnamic acid, involved the synthesis of amides with thiomorpholine (B91149) and esters with cinnamyl alcohol to investigate their antioxidant and anti-inflammatory properties. mdpi.com This highlights a research strategy where the core cinnamic acid structure is used as a scaffold to create novel molecules with specific biological targets.

Another strategy is the modification of the aromatic ring. While this compound already possesses two methoxy groups, further substitutions on the ring could be explored to fine-tune electronic properties and steric bulk, which can influence receptor binding and metabolic stability. The modification of cinnamic acid to create (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one is an example of how changing the carboxylic group to an amide can significantly increase antioxidant activity compared to the parent compound. umpr.ac.id

These targeted modifications are crucial in medicinal chemistry and materials science for developing new therapeutic agents and functional materials.

Table 1: Examples of Structural Modifications on Cinnamic Acid Scaffolds for Research

| Parent Scaffold | Modification Type | Reagent/Reaction | Resulting Compound Class | Targeted Application |

|---|---|---|---|---|

| Cinnamic Acid | Amidation (via Cinnamoyl chloride) | 1,2,3,4-Tetrahydroisoquinoline | N-acyl-amine | Enhanced Antioxidant Activity umpr.ac.id |

| 3,4-Dimethoxycinnamic Acid | Amidation | Thiomorpholine | Amide Derivative | Antioxidant, Anti-inflammatory mdpi.com |

Stereochemical Considerations in Synthesis (e.g., trans isomers)

A critical aspect of the synthesis of this compound is the stereochemistry of the carbon-carbon double bond in the propenoic acid side chain. This double bond can exist as two distinct geometric isomers: the E-isomer (trans) and the Z-isomer (cis). In the trans isomer, the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, whereas in the cis isomer, they are on the same side.

Commercially available this compound is predominantly the trans isomer. sigmaaldrich.com This preference is largely due to the thermodynamic stability of the trans configuration, which minimizes steric hindrance between the bulky phenyl ring and the carboxylic acid group. Synthetic routes commonly used for cinnamic acids, such as the Perkin reaction or the Knoevenagel condensation, typically yield the trans isomer as the major product for this reason. jocpr.com For example, the synthesis of this compound can be achieved through the condensation of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base like pyridine. chemicalbook.com This reaction condition favors the formation of the more stable trans product.

Table 2: Comparison of Cinnamic Acid Isomers

| Feature | trans (E)-isomer | cis (Z)-isomer |

|---|---|---|

| Relative Stability | More stable | Less stable |

| Steric Hindrance | Lower | Higher |

| Prevalence in Synthesis | Major product in many reactions | Minor product or requires specific synthetic routes |

| Commercial Availability | Predominantly available form sigmaaldrich.com | Less common |

Biosynthesis and Natural Occurrence of 2,5 Dimethoxycinnamic Acid

General Phenylpropanoid Pathway and its Relevance

The biosynthesis of 2,5-dimethoxycinnamic acid is rooted in the broader phenylpropanoid pathway, a complex network of metabolic reactions in plants and some microorganisms that produces a wide array of secondary metabolites from the amino acid L-phenylalanine. kegg.jp This pathway is fundamental for the synthesis of essential structural components like lignin (B12514952) and signaling molecules such as flavonoids and hydroxycinnamic acids. kegg.jpresearchgate.net

The process begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid, the first phenolic acid in this metabolic sequence. researchgate.net Subsequently, cinnamic acid typically undergoes hydroxylation at the 4-position of the phenyl ring, a reaction catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H), to form p-coumaric acid. researchgate.net

From p-coumaric acid, the pathway diverges significantly, employing a series of hydroxylation, methylation, and CoA-ligation steps to generate a vast diversity of compounds. researchgate.net Key transformations include further hydroxylations at the 3- and 5-positions and methylation of these hydroxyl groups. researchgate.net For instance, the well-known hydroxycinnamic acids such as caffeic acid, ferulic acid, and sinapic acid are all products of this pathway. encyclopedia.pub The relevance of this pathway to this compound lies in its inherent enzymatic machinery for hydroxylating and, crucially, methylating the phenyl ring of cinnamic acid derivatives, which are the necessary steps to produce the 2,5-dimethoxy substitution pattern. kegg.jpresearchgate.net

Proposed Biosynthetic Routes to this compound in Biological Systems

A definitive, step-by-step biosynthetic pathway for this compound in biological systems has not been fully elucidated. However, based on the known enzymatic reactions of the general phenylpropanoid pathway, a plausible route can be proposed. The formation of this compound would necessitate specific hydroxylation and O-methylation reactions on an early phenylpropanoid precursor.

The synthesis would likely diverge from the main pathway, requiring enzymatic activities that can introduce hydroxyl groups at the C2 and C5 positions of the phenyl ring of a precursor like cinnamic acid. Following these hydroxylations, specific O-methyltransferase (OMT) enzymes would catalyze the transfer of methyl groups to these hydroxyl functions, yielding the final 2,5-dimethoxy structure. While the common phenylpropanoid pathway heavily favors hydroxylation at the C4, C3, and C5 positions, the existence of enzymes capable of alternative ring substitutions is known. researchgate.net

Studies involving engineered microorganisms provide indirect support for such pathways. For example, host cells like Saccharomyces cerevisiae have been engineered to produce various cinnamoyl anthranilate analogs by supplying them with different cinnamic acid derivatives, including this compound. lbl.govgoogle.com This demonstrates that if the precursor molecule is available, cellular machinery can utilize it, suggesting that the biosynthesis within a natural producer would depend on the presence of specific hydroxylases and methyltransferases capable of generating the this compound precursor.

Identification of Natural Sources and Their Significance

This compound has been identified as a naturally occurring compound in a select number of plant species. Its presence is often associated with the plant's secondary metabolism, which plays a role in defense and interaction with the environment.

Early chromatographic studies of phenolic acids that are less common in the plant kingdom detected this compound in certain Monocotyledones. ptfarm.pl More recently, untargeted metabolomics has provided more specific identifications. It has been identified as a metabolite in the aquatic fern Azolla filiculoides. nih.govresearchgate.net In A. filiculoides, the profile of phenylpropanoid compounds, including this compound, was found to change in response to environmental stimuli like light and temperature. nih.gov This suggests that the compound may be part of the plant's chemical response system to abiotic stress, potentially acting as a defense compound or a reactive oxygen species (ROS) scavenger. nih.gov

Table 1: Documented Plant Sources of this compound

| Plant Group/Species | Family | Significance/Context | Reference(s) |

| Monocotyledones | (Various) | Identified during chromatographic analysis of less common phenolic acids. | ptfarm.pl |

| Azolla filiculoides | Salviniaceae | Identified as part of the phenylpropanoid profile; its accumulation is influenced by light and temperature stress. | nih.govresearchgate.net |

The natural production of this compound by microorganisms is not as well-documented as its occurrence in plants. However, research into microbial metabolites has shown that related compounds can be synthesized by microbes. For instance, the compound 2,3-dimethoxycinnamic acid was isolated from Nocardiopsis mentallicus, a marine actinomycete found in a deep-sea sediment sample. nih.gov This finding indicates that the enzymatic capability to produce dimethoxycinnamic acid isomers exists within the microbial kingdom.

Furthermore, the potential for microbial synthesis has been demonstrated through metabolic engineering. Engineered strains of the yeast Saccharomyces cerevisiae have been used as catalysts for the synthesis of various tranilast (B1681357) analogs (cinnamoyl anthranilates). lbl.gov In these studies, this compound was supplied to the engineered yeast, which then converted it into the corresponding N-(2',5'-dimethoxycinnamoyl)-anthranilate. lbl.govgoogle.com While this is a bioconversion rather than a de novo synthesis, it confirms that microbial systems can process the compound and underscores the future potential for developing engineered microbes that can produce this compound from simple sugars.

Biological Activities and Pharmacological Investigations of 2,5 Dimethoxycinnamic Acid

Antimicrobial Efficacy and Mechanisms

Antibacterial Studies (e.g., Chromobacterium violaceum)

A comprehensive review of scientific literature did not yield specific studies investigating the antibacterial efficacy of 2,5-Dimethoxycinnamic acid against Chromobacterium violaceum.

Quorum Sensing Inhibition

There is no specific information available in the reviewed literature detailing the effects of this compound on quorum sensing mechanisms in Chromobacterium violaceum.

Biofilm Formation Modulation

Detailed research findings on the modulation of biofilm formation by this compound are not available in the current scientific literature.

Antifungal Properties

Research has shown that this compound possesses antifungal properties, specifically through the inhibition of mycotoxin production. A study investigating the effect of various phenolic acids on the wheat fungal pathogen Fusarium culmorum found that this compound inhibited the production of trichothecenes. plos.org Trichothecenes are mycotoxins produced by several fungal genera, which can be harmful to plants, animals, and humans. The study noted that this inhibitory activity occurred at concentrations in the range of 1.0 to 1.5 mM. plos.org

| Compound | Target Organism | Effect | Effective Concentration Range (mM) |

|---|---|---|---|

| This compound | Fusarium culmorum | Inhibition of trichothecene production | 1.0 - 1.5 |

Anti-inflammatory Properties

In Vitro Anti-inflammatory Assays

While cinnamic acid derivatives are generally recognized for their potential anti-inflammatory effects, specific studies detailing the in vitro anti-inflammatory activity of this compound through standardized assays were not identified in the reviewed literature.

In Vivo Models of Inflammation

In vivo models of inflammation are crucial for evaluating the potential anti-inflammatory effects of chemical compounds in a living organism. Commonly used models include carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation. The carrageenan model assesses a compound's ability to reduce acute inflammation, characterized by swelling, while the LPS model mimics systemic inflammation by introducing a bacterial endotoxin.

Despite the utility of these models in pharmacological research, a thorough review of available scientific literature reveals a lack of studies investigating the specific effects of this compound in these in vivo inflammation models. Consequently, there is no reported data on its potential to mitigate inflammatory responses in such assays.

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Model | Species | Key Findings |

| Carrageenan-Induced Paw Edema | Data not available | Data not available |

| Lipopolysaccharide-Induced Inflammation | Data not available | Data not available |

Antioxidant Potential and Redox Processes

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), also known as free radicals, which can cause cellular damage. This potential is often evaluated through various chemical and biological assays.

Radical scavenging assays are standard in vitro methods to determine the antioxidant activity of a compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. The hydroxyl radical is one of the most reactive oxygen species and assays measuring its scavenging are important for determining a compound's protective effects against oxidative damage.

While studies have been conducted on the DPPH radical scavenging activity of other dimethoxycinnamic acid isomers, there is a notable absence of specific data for this compound in the scientific literature. Similarly, there is no available research on its capacity to scavenge hydroxyl radicals.

Table 2: Radical Scavenging Activity of this compound

| Assay | IC50 Value | Reference Compound |

| DPPH Radical Scavenging | Data not available | Data not available |

| Hydroxyl Radical Scavenging | Data not available | Data not available |

Beyond direct radical scavenging, chemical compounds can exert antioxidant effects through cellular mechanisms. This can involve influencing endogenous antioxidant enzymes, such as superoxide dismutase and catalase, or modulating signaling pathways related to oxidative stress.

Currently, there is no available research in the scientific literature detailing the effects of this compound on cellular antioxidant mechanisms. Therefore, its potential to influence these pathways remains uninvestigated.

Antidiabetic Research

Antidiabetic research explores the potential of compounds to manage blood sugar levels and address complications associated with diabetes. Key areas of investigation include the inhibition of carbohydrate-digesting enzymes and the impact on glucose metabolism.

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing the post-meal spike in blood glucose levels. This is a therapeutic target for the management of type 2 diabetes.

A review of the current scientific literature indicates that the alpha-glucosidase inhibitory potential of this compound has not been evaluated. As such, there is no data available on its efficacy in this area.

Table 3: Alpha-Glucosidase Inhibition by this compound

| Parameter | Value |

| IC50 | Data not available |

| Inhibition Type | Data not available |

The effect of a compound on glucose metabolism can be assessed by examining its influence on processes such as glucose uptake into cells and its utilization. These studies are fundamental to understanding the potential antihyperglycemic effects of a substance.

There is currently a lack of research on the specific impact of this compound on glucose metabolism. Scientific studies have not yet been published that investigate its effects on glucose uptake or other related metabolic pathways.

Neuroprotective Investigations

No specific studies detailing the neuroprotective effects of this compound were identified.

There is no available research data from peer-reviewed studies that investigates the anti-amyloidogenic activity of this compound.

Information regarding the specific role of this compound in the modulation of neuroinflammation is not available in the current scientific literature.

Anticancer Research

Detailed anticancer research, including mechanisms of action or efficacy against specific cancer cell lines, for this compound has not been reported in the available literature.

Other Reported Biological Activities

While specific data on the previously mentioned areas is lacking, some general biological activities for this compound have been noted. It is primarily recognized as a chemical intermediate used in the synthesis of other pharmacologically active molecules. chemicalbook.com Notably, it serves as a precursor in the production of the vasodilator drug cinnepazide. chemicalbook.com

Mechanisms of Action at the Molecular and Cellular Level

Receptor Binding and Interaction Studies

Detailed studies on the specific binding of 2,5-Dimethoxycinnamic acid to cellular receptors are not extensively documented in the available scientific literature. However, molecular interaction studies show that it can form a 1:1 molecular complex with 3,5-dinitrocinnamic acid. sigmaaldrich.com

In contrast, its isomer, 2,3-Dimethoxycinnamic acid (2,3-DCA), has been studied more thoroughly in this regard. Molecular docking analyses reveal that 2,3-DCA competitively binds to the CviR receptor in Chromobacterium violaceum. nih.govsmolecule.comresearchgate.net This receptor is a key component of the quorum-sensing (QS) system, which regulates bacterial virulence and biofilm formation. nih.govsmolecule.com The 2,3-DCA molecule occupies the same binding pocket on the CviR receptor as the natural signal molecule, N-hexanoyl-L-homoserine lactone (C6-HSL), thereby hindering the QS system. nih.govresearchgate.net This highlights how the specific placement of methoxy (B1213986) groups on the cinnamic acid structure is critical for determining its receptor binding affinity and biological function.

Enzyme Modulation and Inhibition (e.g., COX enzymes, Tyrosinase)

This compound's interaction with various enzymes has been a subject of scientific inquiry, although comprehensive data across all enzyme families is not available.

General reports suggest the compound possesses anti-inflammatory properties, which often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. ontosight.ai However, specific studies detailing the direct inhibitory activity and selectivity of this compound against COX-1 and COX-2 are not extensively covered in the researched literature. Cinnamic acid derivatives, as a class, are known to interact with these enzymes. nih.govdoi.org

More definitive data exists for its interaction with other enzymes. For instance, studies have shown a complete lack of activity with certain bacterial enzymes, indicating a high degree of specificity in its molecular interactions.

| Enzyme | Source Organism | Observed Activity of this compound |

|---|---|---|

| Decarboxylase | Pseudomonas fluorescens | 0% activity, indicating inhibition of enzyme binding. |

Gene Expression Regulation (e.g., QS-related genes)

The ability of this compound to directly regulate gene expression has not been specifically elucidated in the available research.

However, the study of its isomers provides significant insight into how structurally similar compounds can act as potent gene regulators. Research on 2,3-Dimethoxycinnamic acid (2,3-DCA) has shown that it can disrupt the quorum-sensing (QS) system in Chromobacterium violaceum by suppressing the expression of QS-related genes. nih.govresearchgate.net Quantitative reverse transcription polymerase chain reaction (qRT-PCR) results indicated that 2,3-DCA significantly inhibits the expression of the key QS gene cviR and the violacein-related genes vioA, vioB, and vioE. nih.govresearchgate.net This action blocks the pathogenic behaviors regulated by the QS system. nih.gov The absence of similar studies for the 2,5-isomer underscores the high specificity of structure-activity relationships in the regulation of gene expression.

Cellular Pathway Modulation (e.g., MAPK Signaling)

Direct evidence detailing the modulation of specific cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, by this compound is limited in the current scientific literature.

Interaction with Cellular Components

This compound interacts with various cellular components, which underlies its observed biological activities. Its primary interaction is as an antioxidant, where it can donate electrons and terminate radical chain reactions. This function allows it to scavenge free radicals, protecting cells from oxidative damage that can lead to chronic diseases. ontosight.ai

Furthermore, it has been reported to have anti-inflammatory and anticoagulant properties. ontosight.aibiosynth.com Its inhibitory effect on platelet aggregation suggests a direct interaction with components of the coagulation cascade within blood plasma or on the surface of platelets. biosynth.com

Pharmacokinetics and Pharmacodynamics Adme of 2,5 Dimethoxycinnamic Acid

Absorption and Bioavailability Studies

Direct and comprehensive studies detailing the absorption and bioavailability of 2,5-Dimethoxycinnamic acid are not extensively available in the current scientific literature. However, research on analogous compounds, particularly other dimethoxycinnamic acid isomers and methylated phenolics, provides a basis for understanding its likely absorptive behavior. For instance, studies on 3,4-dimethoxycinnamic acid have shown it is rapidly absorbed in its free form from the upper gastrointestinal tract. metabolomicsworkbench.orgresearchgate.net It is generally observed that methylated polyphenols exhibit higher oral absorption and metabolic stability compared to their non-methylated (hydroxylated) forms. nih.gov Methylation can prevent the extensive conjugation reactions that typically limit the metabolic clearance and bioavailability of phenolic compounds in the intestine and liver. nih.gov

The primary mechanism for the intestinal permeation of many cinnamic acid derivatives is passive diffusion, driven by a concentration gradient across the epithelial membrane. In vitro studies using Caco-2 cell monolayers, a model for the human intestinal barrier, have demonstrated that 3,4-dimethoxycinnamic acid is preferentially transported in its free form via passive diffusion. researchgate.net This isomer was also found to penetrate the intestinal wall model several times more easily than its corresponding hydroxy derivative. nih.govresearchgate.net Given the structural similarities, it is highly probable that this compound also crosses the intestinal epithelium primarily through passive diffusion, a process favored by its increased lipophilicity due to the methoxy (B1213986) groups.

Table 1: Permeation Characteristics of Related Cinnamic Acid Derivatives

| Compound | Cell Model | Primary Transport Mechanism | Key Finding |

|---|---|---|---|

| 3,4-Dimethoxycinnamic Acid | Caco-2 | Passive Diffusion | Preferentially transported in free form; penetrates intestinal wall more easily than hydroxy derivatives. researchgate.netnih.gov |

| p-Coumaric Acid | Caco-2 | Not specified | Permeation value estimated at 84.1 ± 2.2%. nih.gov |

| p-Methoxycinnamic Acid | Caco-2 | Not specified | Permeation value estimated at 73.2 ± 7.6%. nih.gov |

Distribution in Biological Systems

Following absorption, a compound is distributed throughout the body via systemic circulation. Specific data on the tissue distribution of this compound is sparse. However, the National Metabolite Database Repository (NMDR) indicates that the compound has been detected in various tissues during metabolomics studies, though specific concentration data is not provided. metabolomicsworkbench.org For related methylated flavonoids, studies in animal models have shown high bioavailability and distribution to various tissues. researchgate.net The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific transporters.

Metabolism and Biotransformation Pathways

The biotransformation of xenobiotics like this compound is a critical process that facilitates their elimination from the body. This typically involves Phase I and Phase II metabolic reactions, primarily in the liver, but also in other tissues, including the intestinal wall.

The gut microbiota possesses a vast enzymatic capacity for metabolizing dietary compounds that escape absorption in the upper gastrointestinal tract. tandfonline.comresearchgate.net While direct evidence for the microbial metabolism of this compound is lacking, studies on cinnamic acid and other polyphenols show that gut bacteria can perform a variety of transformations, including hydrolysis, reduction, and demethylation. nih.govtandfonline.com For instance, cinnamic acid has been shown to modulate the intestinal microbiome and promote the production of short-chain fatty acids (SCFAs). nih.gov It is plausible that gut microbes could demethylate this compound to its corresponding hydroxycinnamic acids, which could then undergo further microbial degradation.

Phase I metabolism involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis, making the molecule more polar. nih.gov For this compound, a likely Phase I pathway is O-demethylation of one or both methoxy groups to form hydroxylated metabolites. Studies on structurally similar compounds, such as 2,5-dimethoxy-4-bromamphetamine (DOB) and 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), have confirmed that O-demethylation is a key metabolic route. nih.govnih.govresearchgate.net Another potential Phase I reaction is the reduction of the double bond in the propenoic acid side chain to form dihydro-dimethoxycinnamic acid.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to significantly increase water solubility and facilitate excretion. nih.govlongdom.org The carboxyl group of this compound and any hydroxyl groups formed during Phase I demethylation are potential sites for Phase II conjugation.

Specific metabolites of this compound have not been definitively identified in human studies. However, based on the metabolism of related compounds, a set of putative metabolites can be proposed. Research on 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) in rats revealed metabolites resulting from O-demethylation, N-acetylation, and deamination followed by oxidation to a carboxylic acid. ojp.gov Similarly, studies on 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) identified metabolites formed through O-demethylation and subsequent acetylation. nih.gov These findings strongly suggest that demethylated and conjugated forms of this compound are the most probable metabolites to be found in vivo.

Table 2: Plausible Metabolic Pathways and Putative Metabolites of this compound

| Metabolic Phase | Reaction Type | Potential Metabolite(s) | Basis of Hypothesis |

|---|---|---|---|

| Phase I | O-Demethylation | 2-Hydroxy-5-methoxycinnamic acid; 5-Hydroxy-2-methoxycinnamic acid; 2,5-Dihydroxycinnamic acid | Metabolism of analogous compounds (DOB, 2C-B, 2C-I, 2C-T-2) shows O-demethylation is a major pathway. nih.govnih.govojp.govnih.gov |

| Phase I | Side-chain reduction | 2,5-Dimethoxydihydrocinnamic acid | Common pathway for cinnamic acid derivatives. |

| Phase II | Glucuronidation | 2,5-Dimethoxycinnamoyl glucuronide; Glucuronides of hydroxylated metabolites | Conjugation is a major elimination pathway for phenolic acids. nih.govlongdom.org |

| Phase II | Sulfation | Sulfates of hydroxylated metabolites | Conjugation is a major elimination pathway for phenolic acids. nih.govlongdom.org |

| Gut Microbiota | Demethylation | Hydroxylated cinnamic acids | General capability of gut microbiota to metabolize polyphenols. nih.govtandfonline.com |

Excretion Pathways

The elimination of xenobiotics from the body is a crucial aspect of their pharmacokinetic profile. For this compound, the primary route of excretion is anticipated to be through the kidneys, with the compound and its metabolites eliminated in the urine. While direct and detailed studies on the excretion of this compound are not extensively available, inferences can be drawn from research on structurally similar cinnamic acid derivatives and other dimethoxy-substituted compounds.

The metabolic pathways for related compounds often involve biotransformations such as O-demethylation, hydroxylation, and reduction of the propionic acid side chain. These processes increase the water solubility of the compounds, facilitating their renal clearance. The resulting metabolites, along with a certain amount of the unchanged parent compound, are then excreted in the urine.

Research on analogous compounds, such as other isomers of dimethoxycinnamic acid and related methoxycinnamic acids, provides insight into the likely excretory fate of the 2,5-dimethoxy variant. For instance, studies on 3,5-Dimethoxycinnamic acid in rats have shown that it is metabolized to 3-hydroxy-5-methoxycinnamic acid and 3-hydroxy-5-methoxyphenylpropionic acid, both of which are subsequently excreted via the urine. nih.gov Similarly, p-methoxycinnamic acid is known to be oxidized to p-methoxybenzoic acid, which is then excreted in the urine after conjugation. mdpi.com

Furthermore, the metabolism of various dimethoxyphenethylamine derivatives, which share the same substituted aromatic ring, consistently shows that the resulting acidic metabolites are eliminated through urinary excretion. nih.govsigmaaldrich.com These findings support the hypothesis that the primary excretion pathway for this compound and its metabolites is renal.

The following table summarizes the observed metabolic pathways and urinary excretion products for compounds structurally related to this compound, providing a basis for understanding its likely excretion profile.

| Compound | Metabolic Transformation(s) | Excreted Urinary Metabolite(s) | Species Studied |

| 3,5-Dimethoxycinnamic acid | Hydroxylation, Reduction | 3-hydroxy-5-methoxycinnamic acid, 3-hydroxy-5-methoxyphenylpropionic acid | Rat |

| p-Methoxycinnamic acid | Oxidation, Conjugation | p-Methoxybenzoic acid (conjugated) | Human, Rabbit |

| 4-Bromo-2,5-dimethoxyphenethylamine | Deamination, Oxidation, Reduction | 4-bromo-2,5-dimethoxyphenylacetic acid, 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol | Rat |

| 4-Iodo-2,5-dimethoxyphenethylamine | O-demethylation, N-acetylation, Deamination, Oxidation | Corresponding carboxylic acid | Rat |

Structure Activity Relationships Sar of 2,5 Dimethoxycinnamic Acid and Analogues

Influence of Methoxy (B1213986) Substitution Pattern on Biological Activity

The biological properties of cinnamic acid derivatives are profoundly influenced by the number and position of methoxy (-OCH₃) and hydroxyl (-OH) groups on the phenyl ring. asianpubs.orgnih.gov These substituents affect key parameters such as solubility, the ability to cross biological membranes, and the affinity for enzyme active sites. nih.gov

The methoxy substitution pattern is a critical determinant of the therapeutic potential. While hydroxyl groups are often associated with antioxidant activity, methoxy groups, particularly at the para-position (C4) relative to the side chain, are linked to strong antidiabetic, hepatoprotective, and neuroprotective properties. nih.gov For instance, studies on phenylpropanoids have demonstrated that the presence of a methoxy group at the para-position is a crucial pharmacophore for hepatoprotective activity. researchgate.net This is further supported by findings that p-methoxycinnamic acid (p-MCA) is a more potent α-glucosidase inhibitor than its corresponding para-hydroxy derivative, suggesting that methoxylation enhances this specific activity. researchgate.net

The metabolic stability and bioavailability of cinnamic acids are also governed by the substitution pattern. Methoxy groups can protect the molecule from rapid metabolism. For example, 3,4-dimethoxycinnamic acid (3,4-DMCA) penetrates the intestinal wall more readily than its dihydroxy counterpart, caffeic acid. asianpubs.orgunhas.ac.id The methylation of hydroxyl groups inhibits the activity of first-pass liver enzymes responsible for sulfonation and glucuronidation, allowing more of the active compound to reach systemic circulation in its unchanged form. unhas.ac.id

Different substitution patterns can lead to selective biological activities. In a study of N-benzimidazole-derived carboxamides, a derivative with a 2-hydroxy-4-methoxy substitution pattern exhibited selective antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov This highlights how the specific arrangement of methoxy and other groups on the phenyl ring can fine-tune the compound's interaction with specific biological targets.

| Compound | Substitution Pattern | Observed Biological Activity/Property |

|---|---|---|

| p-Methoxycinnamic acid (p-MCA) | 4-OCH₃ | Potent α-glucosidase inhibitor; key pharmacophore for hepatoprotective activity. researchgate.net |

| 3,4-Dimethoxycinnamic acid (3,4-DMCA) | 3,4-(OCH₃)₂ | Higher intestinal wall penetration and metabolic stability compared to caffeic acid. asianpubs.orgunhas.ac.id Neuroprotective activity. nih.gov |

| Ferulic Acid | 4-OH, 3-OCH₃ | Strong antioxidant activity. asianpubs.org |

| Caffeic Acid | 3,4-(OH)₂ | Lower intestinal permeability compared to its dimethoxy derivative. asianpubs.orgunhas.ac.id |

| N-benzimidazole derivative | 2-OH, 4-OCH₃ | Selective antiproliferative activity against MCF-7 cells. nih.gov |

Impact of Side Chain Modifications on Efficacy

The acrylic acid side chain of cinnamic acid is a key site for structural modifications that can significantly alter the molecule's efficacy. Modifications to the carboxylic acid group or the alkene double bond can impact potency, selectivity, and pharmacokinetic properties.

Converting the carboxylic acid group into esters or amides is a common strategy to modulate biological activity. The nature of the alkyl group in cinnamic acid esters—its length and degree of branching—can greatly affect efficacy. nih.gov For example, converting the carbonyl of an ester group to a methylene (B1212753) group has been shown to cause a notable decrease in activity. nih.gov Similarly, replacing an ester with a thiol ester can also lead to reduced activity. nih.gov In contrast, the formation of cinnamides (amides of cinnamic acid) has been reported to yield compounds with promising antitumor effects. mdpi.com

The stereochemistry of the double bond in the side chain is another critical factor. Cinnamic acids can exist as two geometric isomers: the E-form (trans) and the Z-form (cis), with the trans isomer being the most common. nih.govmdpi.com The geometry of this double bond is crucial for molecular recognition and interaction with biological targets. Studies on synthetic Z-cinnamic acids have shown that they can have markedly different physical, photochemical, and biological properties compared to their naturally occurring E-isomers. mdpi.com This suggests that controlling the stereochemistry of the side chain is a viable strategy for developing analogues with novel or enhanced activities. mdpi.com

| Modification Type | Specific Change | Impact on Biological Efficacy |

|---|---|---|

| Carboxylic Acid Modification | Conversion to ester | Activity is dependent on the alkyl group's chain length and branching. nih.gov |

| Conversion to amide (cinnamides) | Can result in promising antitumor effects. mdpi.com | |

| Conversion to thiol ester | Reported to decrease activity compared to the corresponding ester. nih.gov | |

| Alkene Bond Modification | Change from E (trans) to Z (cis) isomer | Can significantly alter physical and biological properties, offering a route to novel activity. mdpi.com |

Comparative Analysis with Other Cinnamic Acid Isomers (e.g., 3,4-Dimethoxycinnamic Acid, Ferulic Acid, Caffeic Acid)

Comparing 2,5-dimethoxycinnamic acid with its isomers and other naturally occurring cinnamic acids reveals important structure-activity trends. The bioactivity of these compounds is largely determined by the presence and position of hydroxyl and methoxy groups on the aromatic ring. asianpubs.org

Bioavailability and Metabolism: A key differentiator among cinnamic acid isomers is their metabolic fate and bioavailability. As noted previously, methoxylation generally enhances metabolic stability and absorption. 3,4-dimethoxycinnamic acid penetrates the intestinal wall several times more easily than its dihydroxy analogue, caffeic acid. unhas.ac.id This is because the methoxy groups prevent rapid conjugation by phase II enzymes in the liver. unhas.ac.id Ferulic acid (4-hydroxy-3-methoxycinnamic acid), which has one hydroxyl and one methoxy group, undergoes rapid metabolism and has a very short half-life in the human body. asianpubs.orgunhas.ac.id

Biological Activities: Different isomers exhibit distinct profiles of biological activity. Ferulic acid and caffeic acid are well-known for their potent antioxidant properties, which are largely attributed to their hydroxyl groups. asianpubs.org In contrast, methoxylated derivatives such as 3,4-dimethoxycinnamic acid are often associated with strong antidiabetic and neuroprotective potential. asianpubs.orgnih.gov For example, 3,4-DMCA was found to bind to prion proteins and reduce the formation of oligomers in neuroblastoma cells, thereby increasing cell viability. nih.gov In a study on anthelmintic activity, ferulic acid and chlorogenic acid showed notable egg inhibition against the nematode Haemonchus contortus, while 3,4-dimethoxycinnamic acid and caffeic acid were less effective in this specific assay. nih.gov

This comparative analysis underscores that while all are part of the cinnamic acid family, the specific substitution pattern creates distinct molecules with different pharmacokinetic profiles and therapeutic potentials.

| Compound | Substitution Pattern | Key Differentiating Property/Activity |

|---|---|---|

| Caffeic Acid | 3,4-(OH)₂ | Potent antioxidant; lower bioavailability due to rapid metabolism. asianpubs.orgunhas.ac.id |

| Ferulic Acid | 4-OH, 3-OCH₃ | Strong antioxidant; very short half-life in the body. asianpubs.orgunhas.ac.id Notable anthelmintic activity. nih.gov |

| 3,4-Dimethoxycinnamic Acid | 3,4-(OCH₃)₂ | High intestinal permeability and metabolic stability. unhas.ac.id Strong neuroprotective and antidiabetic potential. asianpubs.orgnih.gov |

| p-Coumaric Acid | 4-OH | Parent compound for many other derivatives. Activities are often enhanced by further substitution. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are powerful tools for predicting the activity of new molecules, understanding the mechanisms of action, and guiding the design of more potent analogues. nih.gov

Several QSAR studies have been successfully applied to various series of cinnamic acid derivatives to elucidate the key structural features governing their biological activities. These models typically use a range of molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules.

Examples of QSAR Models for Cinnamic Acid Derivatives:

Antimalarial Activity: A 3D-QSAR study on sixteen cinnamic acid derivatives with activity against Plasmodium falciparum identified a statistically significant model. The key descriptors in this model were van der Waals 1,4 energy, the energy of the lowest unoccupied molecular orbital (LUMO), and the principal moment of inertia. This suggests that both steric and electronic properties are crucial for the antimalarial action of these compounds. asianpubs.org

Antitubercular Activity: A QSAR model was developed for a series of cinnamic acid derivatives to describe their activity against Mycobacterium tuberculosis. The best model involved only geometrical and electronic descriptors, providing insights into the structural requirements for antitubercular efficacy and guiding the design of new derivatives. mdpi.com

Nematicidal Activity: 3D-QSAR models (CoMFA and CoMSIA) were constructed for a series of 1,3,4-oxadiazole-cinnamic acid hybrids. These predictive models were then used to design a novel compound with excellent nematicidal activity, demonstrating the practical utility of QSAR in developing new agrochemicals. nih.gov

These studies show that the biological activity of cinnamic acid derivatives can be effectively modeled using QSAR. The descriptors identified in these models—spanning electronic, thermodynamic, and spatial properties—highlight the multifaceted nature of the structure-activity relationships in this class of compounds.

| Biological Activity | QSAR Model Type | Key Molecular Descriptors Identified | Reference |

|---|---|---|---|

| Antimalarial | 3D-QSAR | van der Waals energy, LUMO energy, moment of inertia. | asianpubs.org |

| Antitubercular | QSAR (Multiple Linear Regression) | Geometrical and electronic properties. | mdpi.com |

| Nematicidal | 3D-QSAR (CoMFA, CoMSIA) | Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. | nih.gov |

| Anticancer (Cytotoxicity) | QSAR (Free-Wilson type) | Presence/absence of specific structural motifs, geometrical descriptors. | nih.gov |

Advanced Analytical and Computational Methodologies in 2,5 Dimethoxycinnamic Acid Research

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

The precise structural elucidation and characterization of 2,5-Dimethoxycinnamic acid rely heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard, providing detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule. In the ¹H-NMR spectrum of a related compound, 2-methoxycinnamic acid, aromatic proton peaks were observed between δ 7.41 and δ 7.68 ppm, which helps in identifying the substitution pattern on the benzene (B151609) ring. academicjournals.org For this compound, distinct signals corresponding to the vinyl protons (of the C=C double bond), the aromatic ring protons, and the protons of the two methoxy (B1213986) groups would be expected. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide unequivocal evidence for the connectivity of atoms. Similarly, ¹³C-NMR spectroscopy identifies all unique carbon environments within the molecule, including the carbonyl carbon of the carboxylic acid, the sp² hybridized carbons of the aromatic ring and the double bond, and the sp³ hybridized carbons of the methoxy groups.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. The electron ionization (EI) mass spectrum for this compound shows a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 208, which corresponds to its molecular weight (C₁₁H₁₂O₄). massbank.eu The exact mass is calculated as 208.07356. massbank.eu The fragmentation pattern observed in the mass spectrum provides further structural information. Key fragment ions for this compound include peaks at m/z 177, 161, and 121, which arise from characteristic losses of functional groups from the parent molecule, helping to confirm its structure. massbank.eu

Interactive Data Table: Key Mass Spectrometry Peaks for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Potential Fragment Interpretation |

|---|---|---|

| 208 | 99.99% | Molecular Ion [M]⁺ |

| 177 | 37.6% | Loss of a methoxy radical (-OCH₃) |

| 161 | 12.3% | Loss of a carboxyl group (-COOH) |

| 121 | 22.5% | Further fragmentation |

Data sourced from MassBank record MSBNK-Fac_Eng_Univ_Tokyo-JP011245. massbank.eu

Chromatographic Separation and Quantification Methods (e.g., HPLC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) is a powerful and widely used technique for the separation, identification, and quantification of cinnamic acid derivatives, including this compound, from complex mixtures such as plant extracts or biological samples. researchgate.netnih.govmdpi.com This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of the compound. mdpi.com

The separation is typically achieved using a reversed-phase column, such as a C18 column. researchgate.netnih.gov A mobile phase gradient, often consisting of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is used to elute the compounds from the column based on their polarity. nih.govnih.gov The retention time of this compound under specific chromatographic conditions is a key parameter for its identification.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used, which can be operated in either positive or negative ion mode to generate charged molecules. nih.gov For cinnamic acids, negative ion mode is often effective. nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio, confirming the molecular weight of the compound. For unequivocal identification, tandem mass spectrometry (MS/MS) can be performed. In this technique, the molecular ion of this compound (m/z 208) is selected and fragmented, and the resulting fragmentation pattern is compared to that of a known standard or literature data. researchgate.net Quantification is achieved by creating a calibration curve using standards of known concentrations and measuring the peak area of the target compound in the sample. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. analis.com.my These in silico studies are crucial in drug discovery for identifying potential therapeutic targets and for understanding the molecular basis of a compound's activity. alquds.edu

The process begins with obtaining the three-dimensional (3D) structures of both the ligand (this compound) and the target protein. The protein structure is often sourced from a database like the Protein Data Bank (PDB). fip.org The ligand's 3D structure is built and optimized using computational chemistry software. analis.com.my

Molecular docking simulations then place the ligand into the binding site of the protein, exploring various possible orientations and conformations. analis.com.my Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol. plos.org A more negative value indicates a more favorable and stable interaction. plos.org These studies can compare the binding affinity of this compound to that of known inhibitors or other derivatives to predict its potential efficacy. fip.org For instance, in studies on other cinnamic acid derivatives, docking has been used to assess their potential as inhibitors for targets like matrix metalloproteinase-9 (MMP-9) and epidermal growth factor receptor (EGFR). alquds.edunih.gov

Ligand-Protein Interaction Predictions

A key output of molecular docking is the detailed prediction of interactions between the ligand and the amino acid residues within the protein's binding site. plos.org These interactions are critical for the stability of the ligand-protein complex. For this compound, these predictions would identify:

Hydrogen Bonds: The carboxylic acid group (-COOH) is a strong hydrogen bond donor and acceptor. Docking studies would predict potential hydrogen bonds between this group and polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the binding pocket.

Hydrophobic Interactions: The dimethoxy-substituted benzene ring is hydrophobic and can form favorable interactions with non-polar amino acid residues like Leucine, Valine, and Phenylalanine.

Pi-Pi Stacking: The aromatic ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan.

Conformational Analysis

Computational methods, such as those based on Density Functional Theory (DFT), can be used to investigate the conformational preferences of the molecule. jmcs.org.mxscielo.org.mx Key areas of conformational flexibility in this compound include rotation around the bond connecting the acrylic acid side chain to the benzene ring and the bond within the side chain itself. These rotations give rise to different conformers, such as s-cis and s-trans isomers. scielo.org.mx DFT calculations can determine the relative energies of these different conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt. jmcs.org.mx This information is vital for selecting the correct ligand conformation for use in molecular docking studies to ensure the predictions are as accurate as possible. jmcs.org.mx

Computational Chemistry for Redox Activity Prediction

Computational chemistry provides powerful tools for predicting the redox activity of organic molecules like this compound. The redox potential of a molecule, which describes its tendency to donate or accept electrons, can be assessed using quantum chemical methods. aalto.firesearchgate.net

Density Functional Theory (DFT) is a commonly used approach to calculate the energies of a molecule in its different redox states (e.g., neutral, oxidized, reduced). researchgate.net By calculating the Gibbs free energy change (ΔG) for the electron transfer reaction, the standard redox potential (E°) can be predicted. mdpi.com These calculations typically incorporate a polarizable continuum model (PCM) to simulate the effects of a solvent, as redox potentials are highly dependent on the surrounding medium. researchgate.net

For this compound, this would involve calculating the energies of the neutral molecule and its one-electron oxidized form (the radical cation). The energy difference is then used to estimate the oxidation potential. The presence of two electron-donating methoxy groups on the aromatic ring is expected to lower the oxidation potential compared to unsubstituted cinnamic acid, making it more susceptible to oxidation. Machine learning models, trained on large datasets of computationally derived or experimentally measured redox potentials, can also be employed to rapidly predict the redox properties of new molecules based on their structural features. aalto.fimdpi.com

In silico ADME Prediction Models

In silico ADME prediction models are computational tools used in the early stages of drug discovery to evaluate the pharmacokinetic properties of a compound. srce.hrspringernature.com ADME stands for Absorption, Distribution, Metabolism, and Excretion, which are critical factors determining a molecule's potential as a drug. idrblab.org These models use a compound's chemical structure to predict various physicochemical and pharmacokinetic parameters. nih.gov

For this compound, these models can provide insights into its drug-likeness:

Absorption: Models predict properties like aqueous solubility, gastrointestinal (GI) absorption, and cell membrane permeability (e.g., Caco-2 permeability). nih.gov Lipophilicity, often expressed as logP, is a key descriptor in these predictions. nih.gov

Distribution: Predictions include the extent of plasma protein binding and the volume of distribution (Vd), which indicates how a compound distributes between blood plasma and body tissues. nih.gov Models also predict the likelihood of the compound crossing the blood-brain barrier (BBB). nih.gov

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. They can also identify potential sites of metabolism on the molecule, such as the methoxy groups which could undergo O-demethylation.

Excretion: Models can estimate the total clearance rate and the half-life of the compound. nih.gov

These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms trained on large datasets of experimental data. idrblab.orgnih.gov By providing an early assessment of a compound's ADME profile, these models help prioritize candidates for further experimental testing and reduce the likelihood of late-stage failures in drug development. srce.hr

Interactive Data Table: Example of Predicted ADME Properties

| ADME Property | Predicted Parameter | Significance |

|---|---|---|

| Absorption | LogP (Octanol/Water Partition Coefficient) | Indicates lipophilicity, affecting solubility and permeability. |

| Aqueous Solubility (LogS) | Crucial for formulation and absorption. | |

| Human Intestinal Absorption (%) | Predicts uptake from the gut. | |

| Distribution | Plasma Protein Binding (%) | Affects the free concentration of the drug available for action. |

| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS activity or side effects. | |

| Metabolism | CYP450 Substrate/Inhibitor | Predicts potential for drug-drug interactions. |

Note: The values for these parameters for this compound would be generated using specific in silico prediction software. This table illustrates the types of data obtained.

Preclinical and Clinical Research Translational Aspects of 2,5 Dimethoxycinnamic Acid

In Vitro Cellular Models for Efficacy and Toxicity

In vitro studies using various cell models have been instrumental in elucidating the potential efficacy and toxicity profile of 2,5-dimethoxycinnamic acid (2,5-DMCA). These studies provide a foundational understanding of the compound's biological activities at a cellular level.

Research has demonstrated that 2,5-DMCA exhibits neuroprotective properties. In neuroblastoma cell lines, it has been shown to enhance cell viability. Furthermore, studies have indicated its potential in the context of neurodegenerative diseases by observing its ability to reduce the formation of prion protein oligomers.

Beyond its neuroprotective effects, 2,5-DMCA has been investigated for its anticancer activities. In vitro experiments have shown its capability to inhibit the growth of several cancer cell lines, including those of the breast and colon. In human bladder cancer cell lines (T24, TCC-SUP, and UMUC3), while 2,5-DMCA alone at concentrations of 10 or 25 μmol/L showed minimal cytotoxicity, it significantly enhanced the growth-inhibitory effects of the histone deacetylase inhibitor romidepsin. aacrjournals.org

The compound also possesses antioxidant properties, as evidenced by its ability to inhibit oxidative stress markers in in vitro models. Additionally, its antimicrobial activity has been evaluated, showing effectiveness against both Gram-positive and Gram-negative bacteria.

In the context of metabolic diseases, studies on the INS-1 cell line, a model for pancreatic β-cells, revealed that 2,5-DMCA can stimulate insulin (B600854) secretion. Furthermore, in vitro studies have demonstrated its hepatoprotective effects, protecting liver cells from damage induced by toxins like carbon tetrachloride (CCl4).

While many cinnamic acid derivatives show biological activity, the positioning of the methoxy (B1213986) groups on the cinnamic acid structure appears to be crucial. For instance, unlike its 3,4-dimethoxy isomer, this compound showed no effect on the heat stability of milk, a property linked to interactions with milk proteins. grafiati.com

The following table summarizes the findings from various in vitro cellular models:

| Cell Line/Model | Finding | Observed Effect |

|---|---|---|

| Neuroblastoma cells | Neuroprotection | Enhanced cell viability, reduced prion protein oligomer formation. |

| Breast and colon cancer cells | Anticancer | Inhibition of cell growth. |

| T24, TCC-SUP, UMUC3 (Bladder cancer) | Anticancer (synergy) | Enhanced the cytotoxic effect of romidepsin. aacrjournals.org |

| INS-1 (Pancreatic β-cells) | Antidiabetic | Stimulated insulin secretion. |

| Liver cells | Hepatoprotective | Protection against CCl4-induced damage. |

In Vivo Animal Models for Pharmacological Evaluation

Preclinical studies in animal models have provided further evidence for the pharmacological potential of this compound and its derivatives. These studies are crucial for understanding the compound's effects in a whole-organism context.

In a rat model of scopolamine-induced amnesia, 2,5-DMCA demonstrated promise in reducing memory deficits, highlighting its neuroprotective potential in vivo. Methoxy derivatives of cinnamic acid, in general, have shown significant anti-amnestic properties in mouse models. nih.gov For instance, p-methoxycinnamic acid was found to reduce memory deficits by approximately 60% in mice with scopolamine-induced amnesia. nih.gov

The hepatoprotective effects of 2,5-DMCA observed in vitro were also confirmed in vivo. In rats with liver damage induced by carbon tetrachloride (CCl4), treatment with 2,5-DMCA resulted in decreased levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), indicating a protective effect against liver injury.

Studies on diabetic rats have shown that administration of 2,5-DMCA can lead to significant reductions in blood glucose levels, improved insulin sensitivity, and stimulated pancreatic β-cell function, supporting its potential as an antidiabetic agent.

Furthermore, a triglyceride mimetic prodrug of mycophenolic acid, which can be structurally related to cinnamic acid derivatives, demonstrated enhanced lymphatic transport and targeting of lymphocytes in a greyhound dog model, suggesting potential for improved drug delivery strategies. acs.org

The table below summarizes key findings from in vivo animal models:

| Animal Model | Condition | Finding |

|---|---|---|

| Rat | Scopolamine-induced amnesia | Reduced memory deficits. |

| Rat | Carbon tetrachloride (CCl4)-induced liver toxicity | Decreased liver enzyme levels (ALT, AST). |

| Rat | Diabetes | Reduced blood glucose levels, improved insulin sensitivity. |

Human Studies and Clinical Relevance

While extensive clinical trials specifically on this compound are limited, its identification in human samples and the study of related compounds provide insights into its potential clinical relevance.

This compound has been identified as a potential biomarker. In a lipidomic analysis of microfat and nanofat, which are used in regenerative medicine, this compound was found in significantly higher intensity in nanofat samples compared to microfat. nih.govuzh.ch This suggests it could serve as a marker to differentiate between these two types of fat grafts and potentially correlate with their therapeutic effects. nih.govuzh.ch

Furthermore, metabolomic studies have identified various phenolic acids and their derivatives as biomarkers of dietary intake. nih.gov For instance, dimethoxycinnamic acid derivatives have been detected in human plasma following coffee consumption. researchgate.net This indicates that dietary sources can contribute to the circulating levels of these compounds in the human body.

There is a lack of published, large-scale, controlled clinical trials specifically evaluating the safety and efficacy of isolated this compound for any therapeutic indication.

However, a phase II clinical trial of a traditional Chinese medicine formulation, LiWei capsule, which was found to contain this compound among other compounds, was conducted for chronic non-atrophic gastritis with erosions. nih.gov The study reported that the capsule was effective and safe in alleviating symptoms and promoting the healing of endoscopic erosions. nih.gov It is important to note that this was a study of a multi-component herbal formulation, and the specific contribution of this compound to the observed effects cannot be determined from this trial.

Studies on other neurodegenerative diseases, such as Huntington's disease, have involved clinical trials of compounds aiming to improve cognitive and motor function, which aligns with the preclinical neuroprotective findings for cinnamic acid derivatives. clinicaltrials.gov

Potential Therapeutic Applications and Disease Targets

Based on preclinical research, this compound and its derivatives show potential for various therapeutic applications. The primary areas of interest are neurodegenerative diseases, cancer, diabetes, and liver diseases. mdpi.com

The antioxidant and anti-inflammatory properties of phenolic acids, including cinnamic acid derivatives, are central to their potential therapeutic benefits across a range of chronic diseases. mdpi.com

The potential application of this compound in neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease is an area of active research. mdpi.comnih.gov The neuroprotective effects observed in preclinical models, such as the reduction of memory deficits and the ability to interfere with the aggregation of proteins like prion protein and alpha-synuclein, are particularly relevant. researchgate.net